

# Spectroscopic Data of Arenol: A Technical Guide

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## Compound of Interest

Compound Name: **Arenol**

Cat. No.: **B1447636**

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This technical guide provides a comprehensive overview of the spectroscopic data for **Arenol**, a natural product isolated from *Helichrysum italicum*. The information presented here is crucial for the identification, characterization, and further development of this compound in pharmaceutical and scientific research. The structural elucidation of **Arenol** was notably revised, distinguishing it from the previously reported homo**arenol**.

## Chemical Structure and Properties

- IUPAC Name: 3-[[3-Acetyl-2,4,6-trihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]methyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one
- Molecular Formula: C<sub>21</sub>H<sub>24</sub>O<sub>7</sub>
- Molecular Weight: 388.41 g/mol
- CAS Number: 32274-51-4

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Arenol**, compiled from peer-reviewed literature. This data is essential for the unambiguous identification of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Arenol** (500 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
14.10	s	-OH	
9.68	s	-OH	
6.18	s	-OH	
5.20	t	7.3	H-2'
3.42	d	7.3	H-1'
3.25	s	-CH <sub>2</sub> -	
2.65	s	-COCH <sub>3</sub>	
2.08	s	C5-CH <sub>3</sub>	
1.95	s	C6-CH <sub>3</sub>	
1.80	s	C3'-CH <sub>3</sub>	
1.70	s	C3'-CH <sub>3</sub>	

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Arenol** (125 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
204.5	C=O (Acetyl)
170.1	C-2
162.8	C-4
161.9	Aromatic C-O
160.2	Aromatic C-O
158.7	Aromatic C-O
133.0	C-3'
121.9	C-2'
108.9	Aromatic C
105.1	Aromatic C
101.5	Aromatic C
99.8	C-3
96.5	C-5
33.1	-CH <sub>2</sub> -
25.8	C-4'
22.9	-CH <sub>2</sub> - (Prenyl)
17.9	C-5'
12.0	C <sub>6</sub> -CH <sub>3</sub>
8.5	C <sub>5</sub> -CH <sub>3</sub>

## Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for **Arenol**

Technique	Ionization Mode	[M+H] <sup>+</sup> (m/z)	Key Fragments (m/z)
ESI-MS	Positive	389.1598	233, 165

## Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data for **Arenol**

Wavenumber (cm <sup>-1</sup> )	Assignment
3400-3200 (broad)	O-H stretching
2925	C-H stretching (aliphatic)
1686	C=O stretching (acetyl)
1641	C=O stretching ( $\alpha$ -pyrone)
1433	C=C stretching (aromatic)

## Experimental Protocols

The spectroscopic data presented above are typically acquired using standard analytical techniques. The following are generalized experimental protocols for obtaining such data for a natural product like **Arenol**.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **Arenol** in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.
- $^1\text{H}$  NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of  $^{13}\text{C}$  nuclei.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta\text{H}$  7.26 ppm;  $\delta\text{C}$  77.16 ppm).

## Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **Arenol** (e.g., 10-100  $\mu\text{g/mL}$ ) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
- Data Acquisition: Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatography system. Acquire the mass spectrum in positive ionization mode to observe the protonated molecule  $[\text{M}+\text{H}]^+$ . Set the instrument to a high-resolution mode to obtain accurate mass measurements for molecular formula determination. Fragment ions can be generated using collision-induced dissociation (CID) in an MS/MS experiment.

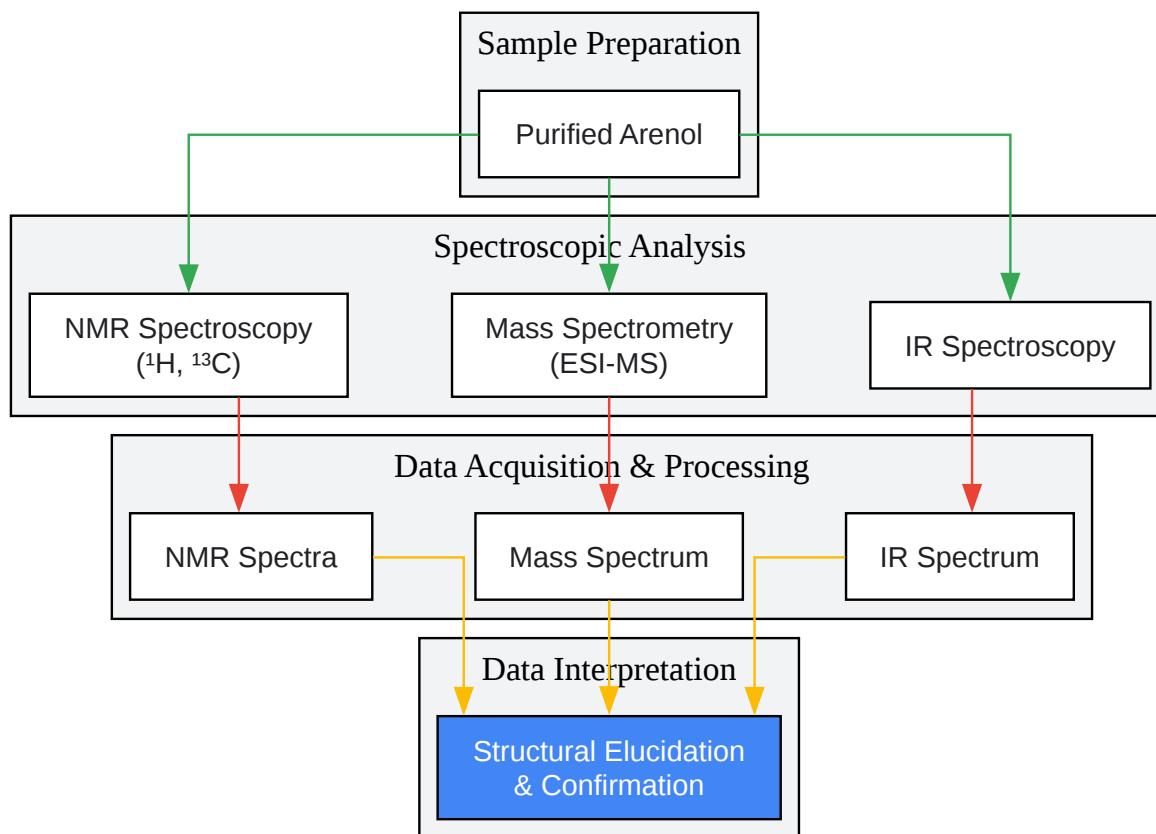
## Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of **Arenol** (1-2 mg) with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ). Acquire a background spectrum of the empty sample compartment or a pure KBr pellet first, which is then automatically subtracted from the sample spectrum.

- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Arenol**.



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